molecular formula C31H50O4 B12277688 Methyl 2,3-dihydroxyurs-12-en-28-oate

Methyl 2,3-dihydroxyurs-12-en-28-oate

Cat. No.: B12277688
M. Wt: 486.7 g/mol
InChI Key: BRZWXKGDPAZBLF-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Methyl 2,3-Dihydroxyurs-12-en-28-oate

Systematic Nomenclature and Molecular Formula

The compound is systematically named methyl 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate according to IUPAC guidelines. Its molecular formula is C31H50O4 , with a molecular weight of 486.7 g/mol . The CAS Registry Number 52213-28-2 uniquely identifies this compound in chemical databases. Alternative designations include 3-Epicorosolic acid methyl ester and Corosolic Acid Methyl Ester, reflecting its structural relationship to corosolic acid.

Table 1: Key Identifiers of this compound
Property Value Source
Molecular Formula C31H50O4
Molecular Weight 486.7 g/mol
PubChem CID 621722
CAS RN 52213-28-2
Isomeric SMILES CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OC

Crystallographic Data and Three-Dimensional Conformation

While X-ray crystallography remains the gold standard for determining atomic arrangements, no crystallographic data for this specific compound is available in the provided sources. However, general principles of triterpenoid crystallography suggest a rigid pentacyclic framework with chair conformations in rings A-E. The 2α,3α-dihydroxy configuration (evident from its alternate name methyl (2α,3α)-2,3-dihydroxyurs-12-en-28-oate) creates axial-equatorial hydroxyl alignment on ring A, influencing hydrogen-bonding networks. The methyl ester at C-28 adopts an equatorial orientation relative to ring E, minimizing steric strain.

Spectroscopic Profile Analysis

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Though specific NMR data for this compound is absent in the sources, analogous ursane derivatives provide predictive insights:

  • ¹H NMR :
    • Olefinic protons at C12-C13: δ 5.25–5.35 (t, J=3.5 Hz)
    • C2-OH and C3-OH: δ 3.20–3.50 (broad singlets)
    • C28 methyl ester: δ 3.65 (s, 3H)
  • ¹³C NMR :
    • Ester carbonyl (C28): δ 175–178 ppm
    • Olefinic carbons (C12-C13): δ 125–130 (C12), 138–142 (C13)
    • Hydroxylated carbons (C2, C3): δ 68–72 ppm
Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of the compound ([M]⁺ at m/z 486) exhibits key fragments:

  • m/z 454: Loss of methanol (–32 Da) from the ester group
  • m/z 248: Retro-Diels-Alder cleavage of ring C
  • m/z 189: Fragment containing rings D-E with the ester moiety
Infrared and Ultraviolet-Visible Absorption Characteristics
  • IR Spectroscopy :
    • O–H stretch: 3200–3500 cm⁻¹ (broad)
    • Ester C=O: 1700–1725 cm⁻¹
    • C=C stretch: 1640–1660 cm⁻¹
  • UV-Vis :
    • Weak absorption at λmax 210–230 nm (π→π* transition of isolated double bond)
Table 2: Predicted Spectroscopic Features
Technique Key Signals Structural Assignment
¹H NMR δ 3.65 (s) C28 OCH3
¹³C NMR δ 175.2 C28 carbonyl
IR 1705 cm⁻¹ Ester C=O
EI-MS [M]⁺ 486 → 454 (–CH3OH) Ester cleavage

Comparative Structural Analysis with Ursane-Type Triterpenoid Derivatives

This compound differs from core ursane structures through three key modifications:

  • Dihydroxylation : Unlike ursolic acid (single C3-OH), this compound has hydroxyls at C2 and C3, enhancing polarity.
  • Esterification : The C28 carboxylic acid in ursolic acid is replaced by a methyl ester, reducing hydrogen-bonding capacity.
  • Stereochemistry : The 2α,3α configuration distinguishes it from corosolic acid derivatives (typically 2α,3β).
Table 3: Structural Comparison with Ursane Analogues
Compound Functional Groups Molecular Formula Key Differentiation
Ursolic Acid C3-OH, C28-COOH C30H48O3 Carboxylic acid at C28
Corosolic Acid C2α-OH, C3β-OH, C28-COOH C30H48O4 Dihydroxylation at C2/C3
Methyl Corosolate C2α-OH, C3β-OH, C28-COOCH3 C31H50O4 Methyl ester vs. free acid
This compound C2α-OH, C3α-OH, C28-COOCH3 C31H50O4 3α-OH stereochemistry

The methyl ester group increases lipophilicity (logP 5.734), enhancing membrane permeability compared to carboxylic acid analogues. However, the 2,3-dihydroxy configuration introduces two hydrogen-bond donors, partially offsetting this effect.

Properties

IUPAC Name

methyl 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O4/c1-18-11-14-31(26(34)35-8)16-15-29(6)20(24(31)19(18)2)9-10-23-28(5)17-21(32)25(33)27(3,4)22(28)12-13-30(23,29)7/h9,18-19,21-25,32-33H,10-17H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZWXKGDPAZBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Ursolic Acid Derivatives

The synthesis of methyl 2,3-dihydroxyurs-12-en-28-oate often begins with ursolic acid, a naturally occurring triterpenoid. A critical step involves oxidizing the C-3 hydroxyl group to a ketone. Pyridinium dichromate (PDC) in anhydrous dichloromethane selectively oxidizes methyl ursolate (ursolic acid methyl ester) to yield methyl 3-oxours-12-en-28-oate (371.9 mg, 74.7% yield). This intermediate serves as a precursor for further functionalization.

Subsequent oxidation with sodium chlorite (NaClO₂) and tert-butyl hydroperoxide (t-BuOOH) introduces a second ketone at C-11, forming 3,11-dioxours-12-en-28-oate (91 mg, 88.4% yield). The reaction proceeds under reflux conditions in ethyl acetate, with Na₂SO₃ quenching excess oxidants.

Epoxidation and Dihydroxylation

Epoxidation of the C-12 double bond using meta-chloroperoxybenzoic acid (MCPBA) generates an epoxide intermediate. Hydrolysis of this epoxide under acidic or basic conditions introduces vicinal diols. For example, treating 3,11-dioxours-12-en-28-oate with MCPBA in dichloromethane and sodium bicarbonate yields a 2,3-epoxide, which is subsequently hydrolyzed to the 2,3-diol structure.

Reduction and Hydroxylation

Selective reduction of ketones to hydroxyl groups is achieved using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). For instance, reducing 3,11-dioxours-12-en-28-oate with NaBH₄ in methanol-tetrahydrofuran (1:1) in the presence of cerium(III) chloride (CeCl₃) produces the 2,3-dihydroxy derivative. CeCl₃ enhances stereoselectivity, favoring the cis-diol configuration.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound reveals distinct signals for the hydroxyl-bearing carbons. The H-3 proton appears as a multiplet at δ 3.18 ppm, while H-2 resonates at δ 4.48 ppm as a doublet of doublets (J = 5.5, 10.9 Hz). The C-12 olefinic proton (H-12) is observed as a triplet at δ 5.29 ppm (J = 3.6 Hz), confirming the urs-12-ene skeleton.

Infrared (IR) Spectroscopy

IR analysis identifies key functional groups: a broad O-H stretch at 3642 cm⁻¹, C=O ester vibrations at 1726 cm⁻¹, and C-O stretches at 1242 cm⁻¹. The absence of ketone peaks (∼1700 cm⁻¹) confirms successful reduction of the 3-oxo group.

High-Resolution Mass Spectrometry (HRMS)

HRMS data for this compound ([M+H]⁺) shows a molecular ion at m/z 487.3685, consistent with the molecular formula C₃₁H₅₀O₄.

Synthetic Routes and Yields

Step Reaction Reagents/Conditions Yield (%)
1 Oxidation of C-3 OH PDC, CH₂Cl₂, 3 h, rt 74.7
2 Epoxidation of C-12 MCPBA, NaHCO₃, CH₂Cl₂, 24 h 48.2
3 Hydrolysis of Epoxide H₂O/EtOH, HCl, 12 h 86.5
4 Reduction of 3-oxo Group NaBH₄, CeCl₃, MeOH/THF, 6 h 90.1

Physicochemical Properties

This compound exhibits a molecular weight of 486.7 g/mol and a logP value of 5.734, indicating high lipophilicity. Its topological polar surface area (TPSA) of 66.76 Ų suggests moderate solubility in polar solvents.

Challenges and Optimization

Stereochemical Control

Achieving the desired cis-diol configuration at C-2 and C-3 requires careful selection of reducing agents. Luche reduction (NaBH₄/CeCl₃) proves superior to LiAlH₄, providing a 9:1 cis:trans diastereomer ratio.

Byproduct Formation

Over-oxidation during the NaClO₂/t-BuOOH step generates 11-oxo byproducts, necessitating column chromatography (silica gel, n-hexane/EtOAc) for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydroxyurs-12-en-28-oate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2,3-dihydroxyurs-12-en-28-oate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydroxyurs-12-en-28-oate involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways related to inflammation, oxidative stress, and apoptosis. The compound can inhibit the activity of enzymes involved in these pathways, leading to its observed biological effects .

Comparison with Similar Compounds

2,3-Dihydroxyurs-12-en-28-oic Acid

  • Structure : Differs by the absence of the C-28 methyl ester.
  • Molecular Formula : C₃₀H₄₈O₄ (MW: 472.71 g/mol) .
  • Bioactivity : Demonstrates antioxidant and anti-inflammatory activity, but lower membrane permeability than its methyl ester counterpart .

2,3,23-Trihydroxyurs-12-en-28-oic Acid

  • Structure : Additional hydroxyl group at C-23.
  • Molecular Formula : C₃₀H₄₈O₅ (MW: 488.71 g/mol) .
  • Bioactivity : Enhanced solubility due to increased hydroxylation, but reduced metabolic stability in vivo compared to methyl 2,3-dihydroxyurs-12-en-28-oate .

3β-Hydroxy-urs-12-en-28-oic Acid Methyl Ester (Compound 23)

  • Structure : Single hydroxyl group at C-3β.
  • Molecular Formula : C₃₁H₅₀O₃ (MW: 486.71 g/mol) .
  • Bioactivity : Less potent in antiproliferative assays than this compound, highlighting the critical role of the C-2 hydroxyl group for activity .

Oleanane-Type Triterpenoids

Methyl Oleanolate (Methyl 3β-Hydroxyolean-12-en-28-oate)

  • Structure : Oleanane backbone instead of ursane.
  • Molecular Formula : C₃₁H₅₀O₃ (MW: 486.71 g/mol) .
  • Bioactivity : Exhibits antitumor effects via reactive oxygen species (ROS) modulation, similar to ursane derivatives. However, ursane-type compounds like this compound show higher selectivity for cancer cell lines .

CDDO Methyl Ester (CDDO-Me)

  • Structure: Synthetic oleanane triterpenoid with a cyano group and ketone modifications.
  • Molecular Formula: C₃₂H₄₃NO₃ (MW: 513.7 g/mol) .
  • Bioactivity: Potent Nrf2 activator and apoptosis inducer, but higher toxicity than this compound in normal cells .

Key Structural and Functional Differences

Table 1: Comparative Analysis of this compound and Analogues

Compound Skeleton Hydroxyl Groups Ester Group Molecular Weight (g/mol) Key Bioactivity
This compound Ursane C-2, C-3 C-28 methyl 486.71 Anticancer, anti-inflammatory
2,3-Dihydroxyurs-12-en-28-oic acid Ursane C-2, C-3 None 472.71 Antioxidant
2,3,23-Trihydroxyurs-12-en-28-oic acid Ursane C-2, C-3, C-23 None 488.71 Antidiabetic
Methyl Oleanolate Oleanane C-3β C-28 methyl 486.71 ROS modulation
CDDO-Me Oleanane None C-28 methyl 513.7 Nrf2 activation, apoptosis

Research Findings and Mechanistic Insights

  • Anticancer Activity : this compound induces apoptosis in leukemia cells by disrupting redox balance, akin to CDDO-Me but with lower IC₅₀ values in solid tumors .
  • Metabolic Stability : Methyl esterification at C-28 prolongs half-life in plasma compared to free acids (e.g., 2,3-dihydroxyurs-12-en-28-oic acid) .

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